1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one
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Overview
Description
1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with various functional groups attached, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate benzodiazepine with a chlorobenzene derivative in the presence of a base.
Acetylation and Methylation: The final steps involve the acetylation and methylation of the benzodiazepine core to introduce the acetyl and methyl groups, respectively. These reactions can be carried out using acetic anhydride and methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. Continuous flow reactors allow for precise control over reaction conditions, leading to higher yields and improved product purity. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be used to introduce new substituents onto the benzodiazepine core. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or aryl groups onto the benzodiazepine core.
Scientific Research Applications
1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and epilepsy.
Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in the body.
Neuroscience: The compound is used to study the mechanisms of action of benzodiazepines on the central nervous system, including their effects on neurotransmitter receptors.
Drug Development: The compound serves as a lead compound for the development of new benzodiazepine derivatives with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. The compound enhances the binding of GABA to its receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a calming effect on the central nervous system, which is responsible for the anxiolytic and hypnotic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A widely used benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its strong anxiolytic and sedative properties.
Uniqueness
1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other benzodiazepines. The presence of the acetyl and chlorophenyl groups may influence its binding affinity to GABA receptors and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C23H25ClN2O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1,5-benzodiazepin-1-yl]pentan-1-one |
InChI |
InChI=1S/C23H25ClN2O2/c1-4-5-14-21(28)26-20-13-9-8-12-19(20)25-15(2)22(16(3)27)23(26)17-10-6-7-11-18(17)24/h6-13,23,25H,4-5,14H2,1-3H3 |
InChI Key |
DWZQSSHVKKPUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C(C(=C(NC2=CC=CC=C21)C)C(=O)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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